2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8782637
InChI: InChI=1S/C20H25N5O/c1-11(2)6-8-15-13(4)21-20(24-18(15)26)25-19-22-14(5)16-10-12(3)7-9-17(16)23-19/h7,9-11H,6,8H2,1-5H3,(H2,21,22,23,24,25,26)
SMILES:
Molecular Formula: C20H25N5O
Molecular Weight: 351.4 g/mol

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC8782637

Molecular Formula: C20H25N5O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one -

Specification

Molecular Formula C20H25N5O
Molecular Weight 351.4 g/mol
IUPAC Name 2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C20H25N5O/c1-11(2)6-8-15-13(4)21-20(24-18(15)26)25-19-22-14(5)16-10-12(3)7-9-17(16)23-19/h7,9-11H,6,8H2,1-5H3,(H2,21,22,23,24,25,26)
Standard InChI Key JIPVNGCLZZUJPH-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CCC(C)C)C)C

Introduction

Key Structural Features:

FeatureDescription
Molecular formulaC17_{17}H21_{21}N5_{5}O
Functional groupsAmino (-NH-) linkage, ketone (C=O), alkyl substituents
Core scaffoldsQuinazoline and pyrimidine
SolubilityLikely low in water due to hydrophobic alkyl chains but soluble in organic solvents

Synthesis Methods

The synthesis of similar heterocyclic compounds often involves multi-step reactions combining commercially available precursors. While specific synthetic routes for this compound are not directly available, analogous methods may include:

  • Quinazoline Synthesis:

    • Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives with amides or nitriles.

  • Pyrimidine Functionalization:

    • Pyrimidinones can be synthesized by condensation reactions involving urea or guanidine derivatives with β-diketones or related compounds.

  • Coupling Reaction:

    • The amino linkage between the quinazoline and pyrimidine units can be formed via nucleophilic substitution or amidation reactions.

Pharmacological Interest

Heterocyclic compounds containing quinazoline and pyrimidine scaffolds are widely studied for their biological activities:

  • Anticancer Activity: Quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cancer cell proliferation.

  • Antiviral Properties: Pyrimidinones have shown potential as inhibitors of viral enzymes like RNA-dependent RNA polymerase.

  • Anti-inflammatory Effects: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase.

Chemical Applications

The compound's structure suggests potential as a ligand in coordination chemistry or as an intermediate in the synthesis of more complex molecules.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments (e.g., 1H^1H, 13C^{13}C)
Mass SpectrometryDetermines molecular weight and fragmentation pattern
IR SpectroscopyDetects functional groups (e.g., C=O, N-H)
X-ray CrystallographyConfirms three-dimensional structure

Table: Biological Activities of Similar Compounds

Compound ClassActivityIC50_{50}/Key Data
Quinazoline derivativesAnticancerEGFR inhibition (low micromolar)
PyrimidinonesAntiviralInfluenza polymerase inhibition
Quinazoline-pyrimidine hybridsAnti-inflammatoryDocking studies suggest LOX inhibition

Future Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications at the alkyl chains or amino linkage could enhance biological activity.

  • Pharmacokinetics Evaluation:

    • Solubility, metabolic stability, and bioavailability need to be assessed.

  • Computational Docking Studies:

    • Predict binding affinities to target proteins like kinases or viral enzymes.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its versatile heterocyclic framework and potential bioactivity.

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